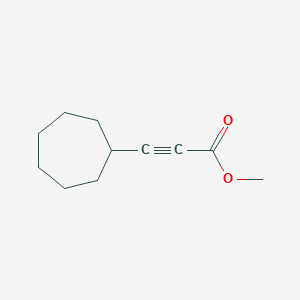![molecular formula C11H17N3O2 B13169568 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B13169568.png)
4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C11H17N3O2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a hydroxybenzene carboximidamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide typically involves a multi-step process. One common method includes the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) to form an intermediate, which is then reacted with para-fluorobenzylamine under similar conditions . The reaction is carried out in a controlled environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, it may interact with dopamine receptors, modulating neurotransmitter activity and influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylamino and ethoxy groups but differs in its overall structure and applications.
4-[2-(Dimethylamino)ethoxy]benzaldehyde: Similar in structure but contains an aldehyde group instead of a carboximidamide moiety.
Uniqueness
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase and interact with dopamine receptors sets it apart from other similar compounds, making it valuable in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethoxy]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H17N3O2/c1-14(2)7-8-16-10-5-3-9(4-6-10)11(12)13-15/h3-6,15H,7-8H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
YLFGSCOOHVDSDF-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=N/O)/N |
Kanonische SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


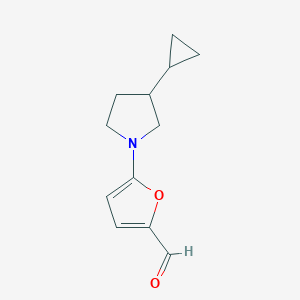
![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)

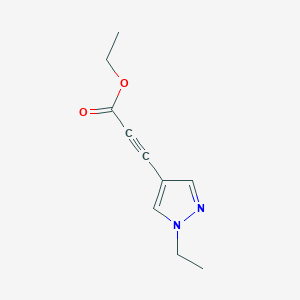

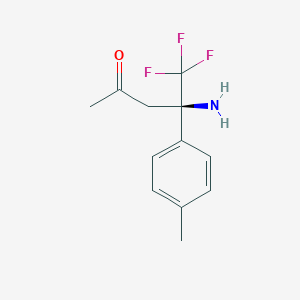
![Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13169526.png)
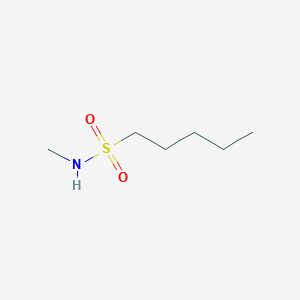
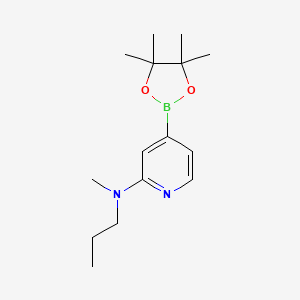
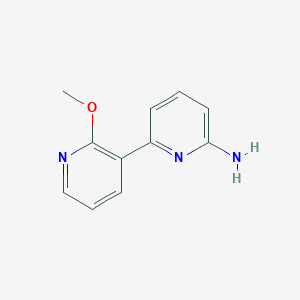
![5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid](/img/structure/B13169551.png)

